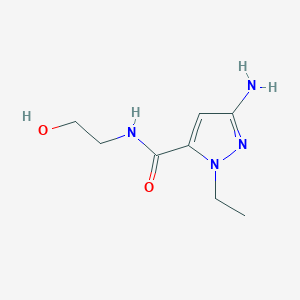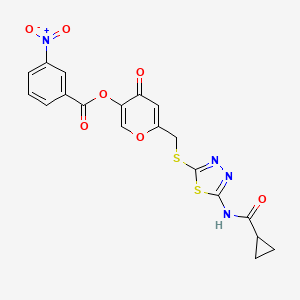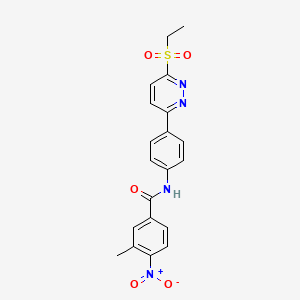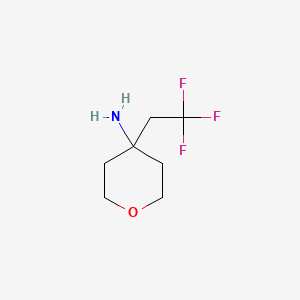
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including type 2 diabetes, cancer, and cardiovascular disease. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in disease pathogenesis and for developing new therapies.
Mecanismo De Acción
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation and phosphorylation of the α-subunit. This results in downstream effects on various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and utilization, improved insulin sensitivity, and increased fatty acid oxidation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a useful tool for studying the role of AMPK in disease pathogenesis and for developing new therapies. Its ability to activate AMPK in vitro and in vivo makes it a valuable tool for studying metabolic pathways and disease mechanisms. However, 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has limitations in terms of its specificity for AMPK and potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its effects on AMPK. These include investigating its effects on other metabolic pathways and disease models, developing more specific and potent AMPK activators, and exploring the potential for combination therapies with other drugs. Additionally, further research is needed to understand the potential off-target effects of 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its long-term safety and efficacy.
Métodos De Síntesis
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring followed by the introduction of the amide and hydroxyethyl groups. The final product is obtained through a purification process involving column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to improve insulin sensitivity in obese mice, reduce hepatic glucose production, and increase fatty acid oxidation in skeletal muscle. 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-6(5-7(9)11-12)8(14)10-3-4-13/h5,13H,2-4H2,1H3,(H2,9,11)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMEPOPQLMOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)



![4-[benzyl(methyl)amino]-N-(3-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631069.png)
![1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2631073.png)

![11-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631077.png)

![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)
